molecular formula C10H14N2OS B2677158 4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine CAS No. 2580209-39-6

4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine

Cat. No.: B2677158
CAS No.: 2580209-39-6
M. Wt: 210.3
InChI Key: XCGFSZXZQOCHEG-UHFFFAOYSA-N
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Description

4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine is a pyridine derivative featuring a methyl group at position 4, a thiolan-3-yloxy substituent (tetrahydrothiophen-3-yloxy) at position 6, and an amine group at position 3. The thiolan-3-yloxy group introduces a sulfur-containing alicyclic ether, distinguishing it from oxygen-based cyclic ethers.

Properties

IUPAC Name

4-methyl-6-(thiolan-3-yloxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-4-10(12-5-9(7)11)13-8-2-3-14-6-8/h4-5,8H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGFSZXZQOCHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine typically involves the reaction of 4-methyl-3-nitropyridine with thiolan-3-ol in the presence of a suitable base, followed by reduction of the nitro group to an amine . The reaction conditions often include:

    Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder (Fe) in the presence of hydrochloric acid (HCl) are effective.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of novel ligands for coordination chemistry. The compound's ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Coordination Chemistry:
As a ligand, this compound can coordinate with various metal ions, leading to the formation of metal complexes that exhibit unique properties. These complexes can be used in catalysis and as sensors for detecting specific analytes.

Biological Applications

Antimicrobial Activity:
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve inhibiting essential bacterial enzymes or disrupting cell membrane integrity.

Anticancer Potential:
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.

Medicinal Applications

Therapeutic Agent Development:
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique structural features may allow it to interact with specific biological targets, leading to therapeutic effects. The compound's role in modulating biological processes positions it as a promising candidate for drug development.

Pharmacological Studies:
Pharmacological evaluations have highlighted the compound's safety profile and efficacy in preclinical models. These studies are crucial for understanding its potential applications in treating infections and cancer.

Industrial Applications

Material Science:
In industrial settings, this compound is used in the synthesis of new materials, including polymers and coatings. Its chemical properties facilitate the development of materials with enhanced performance characteristics.

Agrochemical Development:
The compound is also being explored as an intermediate in the synthesis of agrochemicals. Its biological activity may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical comparisons:

Compound Name Substituents (Position) Molecular Formula Key Features Biological/Physicochemical Notes References
4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine - 4-CH₃, 6-(thiolan-3-yloxy), 3-NH₂ C₈H₁₆ClF₂N Sulfur-containing cyclic ether; moderate lipophilicity No direct activity data reported
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine 4-(tetrahydrofuran-3-yl)oxy, 3-NH₂ C₉H₁₂N₂O₂ Oxygen-based cyclic ether; lower lipophilicity vs. thiolan Higher solubility in polar solvents
6-(Trifluoromethoxy)pyridin-3-amine 6-CF₃O, 3-NH₂ C₆H₅F₃N₂O Strong electron-withdrawing group; high metabolic stability Potential CNS activity due to CF₃ group
6-Methoxy-5-methylpyridin-3-amine 6-OCH₃, 5-CH₃, 3-NH₂ C₇H₁₀N₂O Simple methoxy group; planar structure Used in kinase inhibitor synthesis
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 6-(4-Cl-2-MePhO), 3-NH₂ C₁₂H₁₁ClN₂O Aromatic phenoxy group; π-π interaction capability Anticipated cytotoxicity due to Cl

Electronic and Steric Effects

  • Thiolan-3-yloxy vs. However, sulfur may introduce metabolic vulnerability via oxidation.
  • Trifluoromethoxy Group : The CF₃O group is strongly electron-withdrawing, reducing pyridine’s basicity and altering binding affinity in enzyme pockets. This group also enhances resistance to enzymatic degradation .
  • Phenoxy vs. Alicyclic Ethers: Phenoxy substituents (e.g., 4-chloro-2-methylphenoxy) introduce aromaticity, enabling π-π stacking with protein residues but increasing molecular weight and steric bulk .

Solubility and LogP Predictions

  • This compound : Moderate solubility in organic solvents due to the thiolan group; estimated logP ~2.5 (similar to tetrahydrofuran analogue but higher due to sulfur).
  • 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine : Higher aqueous solubility (logP ~1.8) due to oxygen’s polarity .
  • 6-(Trifluoromethoxy)pyridin-3-amine : Low solubility in water (logP ~2.8) but excellent blood-brain barrier penetration .

Biological Activity

4-Methyl-6-(thiolan-3-yloxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a pyridine ring substituted with a methyl group and a thiolane moiety, which contributes to its unique biological profile. The presence of the thiolane group is believed to enhance its interaction with biological targets, making it a valuable candidate for drug development.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

2. Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, with specific focus on prostate cancer and melanoma. For instance, related compounds have exhibited IC50 values in the low micromolar range against these cancer types . The mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways crucial for microbial growth and cancer cell proliferation.
  • Receptor Modulation : It can also interact with various receptors involved in signaling pathways that regulate cell growth and survival. This interaction can lead to altered cellular responses that promote apoptosis in cancer cells .

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that derivatives of this compound can inhibit the growth of prostate cancer cells with IC50 values ranging from 0.7 to 2.2 μM. These findings suggest that structural modifications can significantly enhance its potency against different cancer cell lines .
  • Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that the compound exhibits a broad spectrum of antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

Compound Structure Features Biological Activity
This compoundPyridine ring with thiolane substitutionAntimicrobial, anticancer
4-Methyl-6-(thiolan-3-yloxy)pyridineLacks amine groupReduced reactivity
4-Methyl-3-aminopyridineLacks thiolane groupDifferent chemical properties

The comparison highlights how structural variations influence biological activity and potential applications in drug development.

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